![molecular formula C8H8BrN3O3S2 B2630208 5-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 1235082-85-5](/img/structure/B2630208.png)
5-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties . Thiophene sulfonamides are sulfur-containing heterocycles that are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones, which can undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot synthesis-arylation strategy has been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles and thiophene sulfonamides can vary greatly depending on the substituents attached to the heterocyclic ring . The presence of different functional groups can significantly influence the physical and chemical properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles and thiophene sulfonamides can be quite diverse, depending on the specific compound and reaction conditions . For example, 1,2,4-oxadiazoles can undergo various reactions such as arylation, alkylation, and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles and thiophene sulfonamides can be influenced by factors such as the presence of different functional groups and the nature of the substituents attached to the heterocyclic ring .
Scientific Research Applications
- 1,3,4-Oxadiazole Derivatives : The oxadiazole ring system, including 1,3,4-oxadiazoles, has attracted significant interest due to its diverse biological activities. Researchers have explored derivatives of this nucleus for their antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant properties .
- Broad-Spectrum Biological Activities : Oxadiazole derivatives, including 1,2,4-oxadiazoles, exhibit a broad spectrum of agricultural biological activities. These compounds may have potential as low-risk chemical pesticides to address plant diseases and enhance food security .
- Antitumor Activity : Researchers have synthesized compounds containing the 1,3,4-oxadiazole ring and evaluated their antitumor activity against various cancer cell lines .
- Indole Derivatives : While not directly related to the compound, indole derivatives (such as indole-3-acetic acid) are also of interest due to their diverse biological and clinical applications .
Medicinal Chemistry and Drug Development
Agricultural Applications
Other Fields
Mechanism of Action
Mode of Action
1,2,4-oxadiazoles often interact with their targets through hydrogen bonding, as they possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazoles have been found to have a broad range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Lipophilicity is thought to be a major determinant in the permeability of a drug , and this could potentially apply to this compound as well.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it’s possible that this compound could have similar effects.
Safety and Hazards
Future Directions
The future directions in the research of 1,2,4-oxadiazoles and thiophene sulfonamides could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .
properties
IUPAC Name |
5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O3S2/c1-5-11-7(15-12-5)4-10-17(13,14)8-3-2-6(9)16-8/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPKCSDXHUNJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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